5-Amino-2-methyl-1,3-benzothiazol-4-yl thiocyanate
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Overview
Description
5-Amino-2-methyl-1,3-benzothiazol-4-yl thiocyanate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 5-Amino-2-methyl-1,3-benzothiazol-4-yl thiocyanate can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with acyl chlorides, followed by cyclization to form the benzothiazole ring . Another approach includes the use of diazo-coupling reactions, Knoevenagel condensation, and Biginelli reaction . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
5-Amino-2-methyl-1,3-benzothiazol-4-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Amino-2-methyl-1,3-benzothiazol-4-yl thiocyanate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-1,3-benzothiazol-4-yl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
5-Amino-2-methyl-1,3-benzothiazol-4-yl thiocyanate can be compared with other similar compounds such as:
5-Amino-3-methyl-1,2,4-thiadiazole: This compound also contains sulfur and nitrogen atoms and exhibits similar biological activities.
2-Aminobenzothiazole: Another benzothiazole derivative with comparable chemical properties and applications.
6-Methyl-1,3-benzothiazol-2-yl derivatives: These compounds share structural similarities and are used in similar research and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
CAS No. |
38875-12-6 |
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Molecular Formula |
C9H7N3S2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
(5-amino-2-methyl-1,3-benzothiazol-4-yl) thiocyanate |
InChI |
InChI=1S/C9H7N3S2/c1-5-12-8-7(14-5)3-2-6(11)9(8)13-4-10/h2-3H,11H2,1H3 |
InChI Key |
XRYKIBMPEPVRDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2SC#N)N |
Origin of Product |
United States |
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